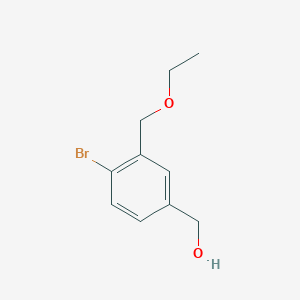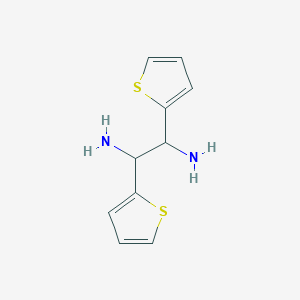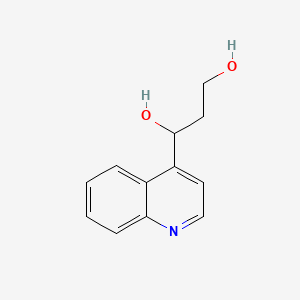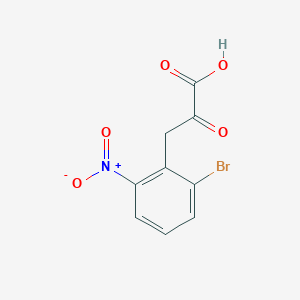
1-(2-Methoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. . The presence of the 2-methoxybenzyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods: Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The considerable ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in different applications, from polymerization to drug discovery .
Comparación Con Compuestos Similares
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxybenzyl)azetidine stands out due to its balanced ring strain and stability, making it easier to handle and more versatile in various chemical reactions compared to aziridines . Its unique structure also imparts specific properties that are valuable in different research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-3-2-5-10(11)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3 |
Clave InChI |
NGBDMOFEDNNBHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)



![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)




![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)



